4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-4-6-7(8(11)12)5(9)2-3-10-6/h2-3H,4H2,1H3 |
InChI Key |
MYFDECHVCSSNDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=NC=CC(=C2C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyrrolopyridines with various functional groups.
Scientific Research Applications
4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on standard atomic masses.
Key Observations:
The 4-chloro derivative may exhibit stronger electron-withdrawing effects, enhancing stability and reactivity .
Methyl vs. Bulkier Substituents : The 6-methyl group in the target compound contributes to moderate lipophilicity (logP ~1.5 estimated), whereas bulkier groups like 4-methoxybenzyl () or phenyl () significantly increase hydrophobicity, impacting membrane permeability and metabolic stability .
Biological Activity: Morpholino and triazolylmethyl substituents () introduce hydrogen-bonding capabilities, which may enhance selectivity for enzymes or receptors. For example, morpholino-containing derivatives are often explored for kinase inhibition .
Key Observations:
Antihypertensive Activity : The trifluoromethoxy-substituted derivative () demonstrates potent antihypertensive effects (ED₃₀ = 0.8 mg/kg), highlighting the impact of aromatic substituents on potency .
Neurological Applications : The target compound’s methyl and chloro groups may optimize blood-brain barrier penetration, making it suitable for M4 muscarinic receptor modulation (), unlike the hydroxyl-containing derivative in , which is more polar .
Biological Activity
4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound notable for its pyrrolopyridine framework. With the molecular formula C₈H₈ClN₃O and a molecular weight of 185.62 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and anti-viral applications.
Chemical Structure and Properties
The compound features a chlorine atom at the fourth position and a methyl group at the sixth position of the pyrrolopyridine structure. These substitutions significantly influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃O |
| Molecular Weight | 185.62 g/mol |
| Structural Features | Pyrrolopyridine core |
| Biological Activities | Anti-cancer, anti-inflammatory, anti-viral |
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for cancer treatment. For instance, in vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa and NCI-H460 cells .
Case Study:
In one study, the compound was tested against multiple cancer cell lines with promising results:
- HeLa Cells : IC50 = 7.01 ± 0.60 µM
- NCI-H460 Cells : IC50 = 8.55 ± 0.35 µM
- MCF-7 Cells : IC50 = 14.31 ± 0.90 µM
These findings suggest that the compound could serve as a potent therapeutic agent against several types of cancer.
Anti-Inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Anti-Viral Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has been explored for its anti-viral potential. Preliminary studies indicate that it may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Common reagents include sodium azide for substitution reactions and lithium aluminum hydride for reduction processes.
Table: Comparison of Analog Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine | Similar pyrrolopyrimidine core | Anti-cancer properties |
| 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine | Two chlorine atoms | Varying reactivity |
| 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine | Lacks chlorine atom | Different chemical properties |
The unique substitution pattern of this compound imparts distinct reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
